molecular formula C12H15N3OS B113255 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-40-2

4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B113255
M. Wt: 249.33 g/mol
InChI Key: RZRWAGUDAGNTJF-UHFFFAOYSA-N
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Description

The compound “4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound. The molecule also has an aminoethyl group (-NH2-CH2-CH2-) and a methylsulfanyl phenyl group (a phenyl ring with a -SCH3 attached), which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazolone core with an aminoethyl group at the 4-position and a methylsulfanyl phenyl group at the 5-position. The presence of these functional groups could confer certain chemical properties to the molecule, such as potential sites for further reactions .


Chemical Reactions Analysis

The aminoethyl group and the methylsulfanyl phenyl group in the molecule could potentially participate in various chemical reactions. For example, the amino group (-NH2) is a common site for reactions such as acylation or alkylation. The sulfur atom in the methylsulfanyl group could also be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aminoethyl group and the aromatic phenyl ring could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing pyrazol-3-one derivatives, examining their structural properties through techniques like UV-vis, FT-IR spectroscopy, NMR, and X-ray crystallography. These studies provide foundational knowledge on the physical and chemical properties of pyrazolone compounds, enabling further exploration of their applications (Hayvalı, Unver, & Svoboda, 2010).

Pharmaceutical Applications

Some pyrazolone derivatives have been explored for their potential pharmaceutical applications. For instance, derivatives have been investigated for their antihyperglycemic properties in diabetic mice, suggesting the potential for developing new classes of antidiabetic medications (Kees et al., 1996).

Antimicrobial and Antifungal Activities

Several studies have synthesized pyrazolone compounds to assess their antimicrobial and antifungal activities. These compounds have been found to exhibit significant activity against various bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Amani M. R. Alsaedi, Farghaly, & Shaaban, 2019).

Catalysis and Chemical Synthesis

Pyrazolone derivatives have been used as catalysts in chemical syntheses, such as in the preparation of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This highlights their versatility and utility in facilitating a variety of chemical reactions (Maleki & Ashrafi, 2014).

Analytical and Sensor Applications

Research has also explored the use of pyrazolone compounds as chemosensors for detecting metal ions, demonstrating their potential in analytical chemistry for sensitive and selective detection applications (Asiri et al., 2018).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study and application of this compound could be a potential area for future research, particularly if it exhibits interesting chemical or biological properties .

properties

IUPAC Name

4-(2-aminoethyl)-5-(2-methylsulfanylphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWAGUDAGNTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

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